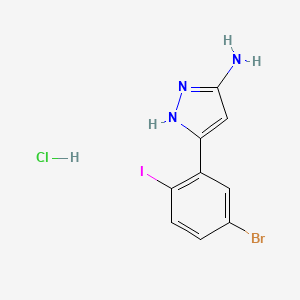
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic compound that contains both imidazole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-thiophenecarboxaldehyde and a suitable amine can lead to the formation of the imidazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups.
科学的研究の応用
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.
類似化合物との比較
Similar Compounds
2-(3-Thienyl)-1H-imidazole-4-carboxylic Acid: Lacks the methyl group at the 5-position.
5-Methyl-1H-imidazole-4-carboxylic Acid: Lacks the thiophene ring.
2-(2-Thienyl)-1H-imidazole-4-carboxylic Acid: The thiophene ring is attached at a different position.
Uniqueness
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is unique due to the presence of both the methyl group and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its potential as a versatile compound in various applications.
特性
分子式 |
C9H8N2O2S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
5-methyl-2-thiophen-3-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChIキー |
MOOBFZQZPCORLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)C2=CSC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
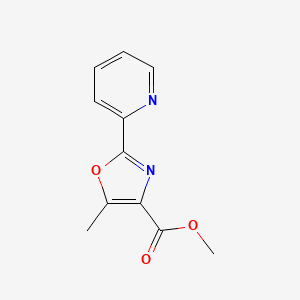


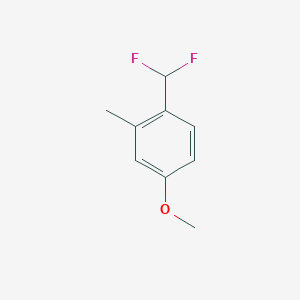
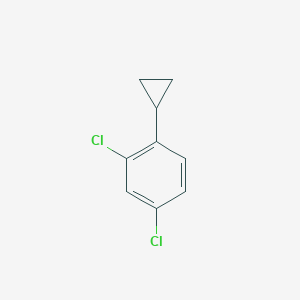


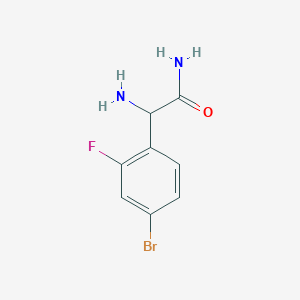
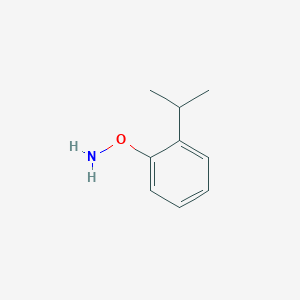
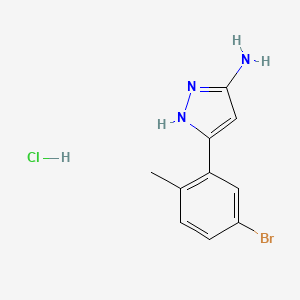
![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
